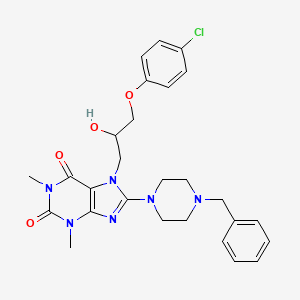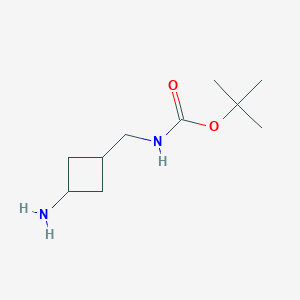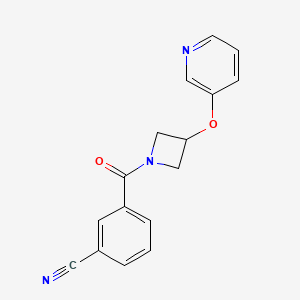![molecular formula C22H26N4O3S B2943777 N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide CAS No. 1203183-05-4](/img/structure/B2943777.png)
N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,3-dimethoxyphenyl)-4-(4-ethylbenzo[d]thiazol-2-yl)piperazine-1-carboxamide, also known as EBP, is a chemical compound that has been widely studied for its potential therapeutic uses. This compound belongs to the class of piperazine derivatives and has been shown to have a range of biochemical and physiological effects. In
Scientific Research Applications
Synthesis and Biological Activity
This compound and its derivatives are primarily explored for their potential in synthesizing novel heterocyclic compounds with significant biological activities. For instance, novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines have been synthesized from related structures, showing inhibitory activity as cyclooxygenase inhibitors along with analgesic and anti-inflammatory properties. These compounds have been assessed for their potential in medical applications due to their high COX-2 selectivity and comparable efficacy to standard drugs like sodium diclofenac (Abu‐Hashem et al., 2020).
Antimicrobial and Anti-Proliferative Activities
Research has also focused on the synthesis of hybrid molecules containing this compound's structural motifs, showing antimicrobial and anti-proliferative activities. For example, microwave-assisted synthesis of hybrid molecules containing penicillanic acid or cephalosporanic acid moieties investigated their biological activities, revealing good to moderate antimicrobial activity against test microorganisms (Başoğlu et al., 2013). Another study synthesized N-Mannich bases of oxadiazole derivatives, showing broad-spectrum antibacterial activities and potent activity against Gram-positive bacteria, in addition to exhibiting optimal anti-proliferative activity against various cancer cell lines (Al-Wahaibi et al., 2021).
Molecular Docking and Interaction Studies
Moreover, the compound's structure has been involved in molecular interaction studies, particularly as antagonists for receptors like the CB1 cannabinoid receptor. Such research provides insights into the structural requirements for receptor binding and activity, aiding the design of more effective therapeutic agents (Shim et al., 2002).
Synthesis of Polyamides and Polymer Studies
This compound's framework has also been useful in the synthesis of polyamides, incorporating bioactive moieties like theophylline and thymine, indicating its potential in creating polymers with specific biological activities. These polyamides exhibit solubility in various solvents, including water, suggesting applications in biomedical fields (Hattori & Kinoshita, 1979).
Development of Antimicrobial Agents
Significantly, a vast majority of synthesized compounds, including those based on the piperazine scaffold, have been evaluated for their antimicrobial potential. This includes novel pyrazole carboxamide derivatives showing antimicrobial activity, which emphasizes the compound's versatility in drug development targeting resistant bacterial and fungal strains (Lv et al., 2013).
properties
IUPAC Name |
N-(2,3-dimethoxyphenyl)-4-(4-ethyl-1,3-benzothiazol-2-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O3S/c1-4-15-7-5-10-18-19(15)24-22(30-18)26-13-11-25(12-14-26)21(27)23-16-8-6-9-17(28-2)20(16)29-3/h5-10H,4,11-14H2,1-3H3,(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUHPKAQZXRWESX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C2C(=CC=C1)SC(=N2)N3CCN(CC3)C(=O)NC4=C(C(=CC=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{3-Methylbicyclo[1.1.0]butan-1-yl}methanamine](/img/structure/B2943697.png)




![9-Methoxy-1,4-dioxa-8-azaspiro[4.6]undec-8-ene](/img/structure/B2943705.png)




![5-isopropyl-7-(4-(2-methoxyacetyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2943713.png)

![N-{2-[(4-bromophenyl)sulfanyl]ethyl}prop-2-enamide](/img/structure/B2943715.png)